molecular formula C9H7Cl2N B11116173 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline CAS No. 192313-37-4

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline

Cat. No.: B11116173
CAS No.: 192313-37-4
M. Wt: 200.06 g/mol
InChI Key: MQNCRUFWCVKTHD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of 2,5-dichloroaniline with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:

2,5-Dichloroaniline+Propargyl bromideThis compound\text{2,5-Dichloroaniline} + \text{Propargyl bromide} \rightarrow \text{this compound} 2,5-Dichloroaniline+Propargyl bromide→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted anilines

Scientific Research Applications

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
  • 2,4-Dichloro-N-(prop-2-yn-1-yl)aniline
  • 2,6-Dichloro-N-(prop-2-yn-1-yl)aniline

Uniqueness

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is unique due to the specific positioning of the chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

192313-37-4

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

2,5-dichloro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H7Cl2N/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6,12H,5H2

InChI Key

MQNCRUFWCVKTHD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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